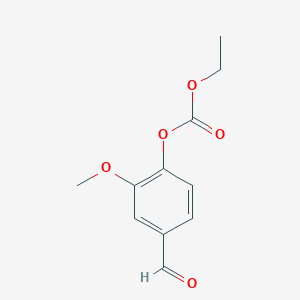
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at positions 1 and 3, and substituents at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the alkylation of 1,3-cyclohexanedione. One common method is the treatment of the sodium salt of the enolate with alkyl halides such as methyl iodide . The reaction is carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanediones.
Scientific Research Applications
5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of tyrosine in plants . This inhibition disrupts the production of essential molecules, leading to the compound’s herbicidal effects.
Similar Compounds:
1,3-Cyclohexanedione: A parent compound with similar structural features but lacking the alkyl substituents.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Allylaminomethylene-5,5-dimethyl-1,3-cyclohexanedione: A derivative with an allyl group, used in various chemical reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes makes it valuable in both agricultural and pharmaceutical research.
Properties
| 104178-34-9 | |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethyl-2-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h7,10H,5-6H2,1-4H3 |
InChI Key |
YHLCIIZTKWHRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)CC(CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


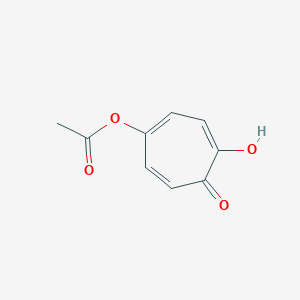
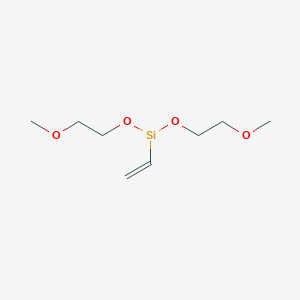
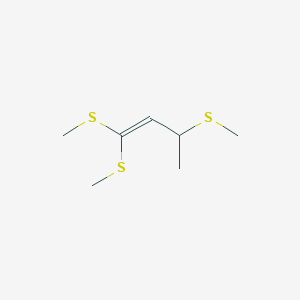
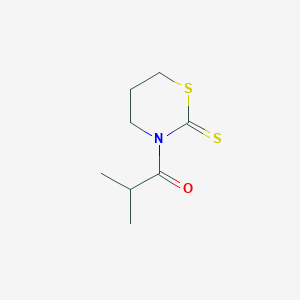
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
